![molecular formula C14H9ClF3NO2 B3161626 (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester CAS No. 871555-75-8](/img/structure/B3161626.png)
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester
Overview
Description
“(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester” is a chemical compound . It is an intermediate used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester” and its derivatives involves nucleophilic substitution reactions with a variety of alkylating agents .Molecular Structure Analysis
The molecular formula of “(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester” is C12H13ClF3NO2 . The molecular weight is 295.69 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester” include a molecular weight of 295.69 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
- The compound (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester (also known as TFMP ) has the chemical formula C₇H₇NO₂ with a molecular weight of 137.14 g/mol .
- It can be synthesized and characterized using various techniques, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
- Notably, compounds 3 , 5 , 6 , and 8 emerged as the most effective analgesics, acting through opioid-independent systems .
- Substituted piperidine derivatives, including TFMP analogs, are explored for their potential as safer analgesics .
Synthesis and Characterization
Analgesic Potential
Drug Development
Pharmacophore Modeling
Anti-Inflammatory Properties
properties
IUPAC Name |
phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQDSKTTPSVKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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